molecular formula C10H13NO2 B8757516 2,5-Dimethyl-nicotinic acid ethyl ester

2,5-Dimethyl-nicotinic acid ethyl ester

Cat. No.: B8757516
M. Wt: 179.22 g/mol
InChI Key: IUQNEEHJYZPQKJ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-nicotinic acid ethyl ester (IUPAC name: 3-(ethoxycarbonyl)-2,5-dimethylpyridine) is a pyridine derivative featuring methyl substitutions at the 2- and 5-positions and an ethyl ester group at the 3-position. This compound is synthesized via optimized routes involving functionalization of the pyridine ring, as highlighted in literature .

The molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol. Its structure combines aromaticity from the pyridine ring with the lipophilic character of the ethyl ester, influencing solubility and reactivity.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 2,5-dimethylpyridine-3-carboxylate

InChI

InChI=1S/C10H13NO2/c1-4-13-10(12)9-5-7(2)6-11-8(9)3/h5-6H,4H2,1-3H3

InChI Key

IUQNEEHJYZPQKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinic Acid Derivatives

(a) 5-Aminonicotinic Acid Ethyl Ester (Compound 10, )
  • Structure: Features an amino group at the 5-position instead of a methyl group.
  • Molecular Formula : C₈H₁₀N₂O₂ (MW: 166.18 g/mol).
  • Synthesis: Synthesized in 82% yield via ethanol reflux, indicating high efficiency .
  • Reactivity differences: The amino group may participate in conjugation or hydrogen bonding, unlike the methyl groups in the target compound.
(b) 5-Azidonicotinic Acid Ethyl Ester (Compound 11, )
  • Structure : Contains an azido group at the 5-position.
  • Synthesis : Requires low-temperature diazotization and azide introduction, suggesting higher synthetic complexity .
  • Applications : Likely used in click chemistry or photochemical studies due to the azido group’s reactivity.

Fatty Acid Ethyl Esters

(a) DHA Ethyl Ester ()
  • Structure : A long-chain ω-3 fatty acid ethyl ester (C₂₄H₃₆O₂; MW: 356.5 g/mol).
  • Solubility: Highly soluble in ethanol (500 mg/mL) and DMF .
  • Applications : Used in neuroscience and nutrition for its anti-inflammatory and cognitive benefits.
  • Contrast with Target : The target’s pyridine ring introduces aromaticity and possible π-π interactions, unlike DHA’s aliphatic chain.
(b) Myristic Acid Ethyl Ester ()
  • Structure : A saturated medium-chain ester (C₁₆H₃₂O₂; MW: 256.43 g/mol).
  • Properties: Hydrophobic, used as a non-polar solvent or lipid membrane analog .

Short-Chain Ethyl Esters ( & 8)


Compounds like lactic acid ethyl ester and propionic acid ethyl ester exhibit volatility and solubility profiles dependent on distillation conditions . For example:

  • Lactic acid ethyl ester : Content increases with distillation time, indicating thermal stability.
  • Butyric acid ethyl ester : Used in electrolytes for lithium-ion batteries, highlighting ester versatility .
  • Contrast : The target’s aromatic system likely reduces volatility and enhances thermal stability compared to aliphatic esters.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Notable Solvents)
2,5-Dimethyl-nicotinic acid ethyl ester C₉H₁₁NO₂ 165.19 Pyridine, ethyl ester Likely ethanol, DMSO*
5-Aminonicotinic acid ethyl ester C₈H₁₀N₂O₂ 166.18 Pyridine, amino, ester Ethanol
DHA ethyl ester C₂₄H₃₆O₂ 356.5 Long-chain aliphatic ester Ethanol (500 mg/mL)
Myristic acid ethyl ester C₁₆H₃₂O₂ 256.43 Saturated fatty acid ester Hydrophobic solvents

*Inferred from analogous nicotinic acid derivatives.

Research Findings and Trends

  • Synthetic Efficiency: The target compound’s synthesis is optimized for high yield, similar to 5-aminonicotinic acid ethyl ester (82% yield) .
  • Solubility Trends: Pyridine-based esters (e.g., target compound) likely exhibit intermediate polarity, balancing solubility in ethanol and DMSO, unlike highly hydrophobic fatty acid esters .
  • Thermal Stability : Aromatic esters (target) are less volatile than aliphatic esters (e.g., lactic acid ethyl ester), which degrade or evaporate under distillation .

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